(Z)-2-(2,4-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl 3,4,5-trimethoxybenzoate

Description

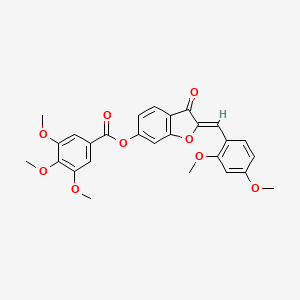

The compound (Z)-2-(2,4-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl 3,4,5-trimethoxybenzoate is a benzofuran derivative featuring a 2,4-dimethoxy-substituted benzylidene group at the C2 position and a 3,4,5-trimethoxybenzoate ester at the C6 position. Its Z-configuration at the benzylidene double bond and the dihydrobenzofuran core contribute to its structural uniqueness.

Properties

IUPAC Name |

[(2Z)-2-[(2,4-dimethoxyphenyl)methylidene]-3-oxo-1-benzofuran-6-yl] 3,4,5-trimethoxybenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H24O9/c1-30-17-7-6-15(20(13-17)31-2)10-22-25(28)19-9-8-18(14-21(19)36-22)35-27(29)16-11-23(32-3)26(34-5)24(12-16)33-4/h6-14H,1-5H3/b22-10- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUEVNNXFXMYASB-YVNNLAQVSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C=C2C(=O)C3=C(O2)C=C(C=C3)OC(=O)C4=CC(=C(C(=C4)OC)OC)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=C(C=C1)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OC(=O)C4=CC(=C(C(=C4)OC)OC)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H24O9 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

492.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(Z)-2-(2,4-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl 3,4,5-trimethoxybenzoate is a complex organic compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores the compound's synthesis, biological mechanisms, and various studies that highlight its pharmacological properties.

The compound has the following chemical characteristics:

- Molecular Formula : C21H22O7

- Molecular Weight : 370.39 g/mol

- Purity : Typically around 95% .

Synthesis and Preparation

The synthesis of this compound involves multiple steps:

- Formation of the benzofuran core.

- Introduction of methoxy groups.

- Coupling with benzylidene derivatives .

The reaction conditions are crucial for optimizing yield and purity, often employing specific solvents and catalysts.

The biological activity of this compound is attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.

- Receptor Binding : It shows potential binding affinity to certain receptors that modulate cellular signaling pathways .

Antioxidant Activity

Several studies have suggested that this compound exhibits significant antioxidant properties. It scavenges free radicals and reduces oxidative stress in cellular models.

Anticancer Properties

Research has indicated that this compound may possess anticancer activity. In vitro studies demonstrated the following:

- Cell Line Studies : The compound induced apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells.

- Mechanistic Insights : It modulates pathways involving p53 activation and caspase cascades .

Anti-inflammatory Effects

The compound has shown promise in reducing inflammation markers in various models. It inhibits the production of pro-inflammatory cytokines and enzymes like COX-2 .

Case Studies

Comparison with Similar Compounds

Key Differences in Substituents and Bioactivity

The 1,3-benzodioxole group in ’s compound introduces a methylenedioxy moiety, which is metabolically resistant and commonly found in bioactive molecules (e.g., anticancer agents) . The propenylidene-linked 2-methoxyphenyl group in adds conformational flexibility but may reduce enzymatic stability due to the unsaturated chain .

Conserved 3,4,5-Trimethoxybenzoate :

Research Findings and Implications

- Lipophilicity and Solubility : The target compound’s estimated XLogP3 (~4.8–5.2) positions it between ’s highly lipophilic derivative and ’s slightly less lipophilic analog. This balance may optimize oral bioavailability .

- Metabolic Stability : The methylenedioxy group in ’s compound confers resistance to oxidative metabolism, a feature absent in the target compound .

- Biological Activity : Benzofuran derivatives with trimethoxybenzoate groups are frequently investigated for antiproliferative activity . For example, analogs with methylenedioxy substituents (as in ) show enhanced inhibition of tubulin polymerization, a mechanism relevant to cancer therapy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.